molecular formula C2H2ClSi B14268107 Chlorovinylsilane

Chlorovinylsilane

Cat. No.: B14268107
M. Wt: 89.57 g/mol
InChI Key: UJCLFVWIHMQGJN-UHFFFAOYSA-N
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Description

Chlorovinylsilane, specifically trithis compound (CAS 75-94-5), is an organosilicon compound characterized by a silicon atom bonded to three chlorine atoms and a vinyl group (CH₂=CH–). Its molecular formula is C₂H₃Cl₃Si, with a molecular weight of 161.44 g/mol (calculated from atomic masses: C=12, H=1, Cl=35.45, Si=28.09). This compound is highly reactive due to the electron-withdrawing chlorine substituents, making it a key intermediate in synthesizing silicone polymers and functionalized silanes .

Safety data indicate that trithis compound requires careful handling; its safety data sheet (SDS) emphasizes consultation with a physician upon exposure and notes its classification under the European Inventory of Existing Commercial Chemical Substances (EINECS) .

Properties

Molecular Formula

C2H2ClSi

Molecular Weight

89.57 g/mol

InChI

InChI=1S/C2H2ClSi/c3-1-2-4/h1-2H

InChI Key

UJCLFVWIHMQGJN-UHFFFAOYSA-N

Canonical SMILES

C(=CCl)[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloroethenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of acetylene with chlorosilane in the presence of a catalyst. This reaction typically requires a platinum-based catalyst and proceeds under mild conditions to yield (2-Chloroethenyl)silane .

Another method involves the reaction of vinylmagnesium bromide with chlorosilane. This Grignard reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

On an industrial scale, (2-Chloroethenyl)silane is produced using continuous flow processes that ensure high efficiency and yield. The process involves the catalytic addition of chlorosilane to acetylene in a controlled environment, often using a fixed-bed reactor. This method allows for the large-scale production of (2-Chloroethenyl)silane with high purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Chlorosilanes

Chlorodimethylvinylsilane (CAS 1719-58-0)

  • Molecular Formula : C₄H₉ClSi
  • Molecular Weight : 120.65 g/mol
  • Structure : A silicon atom bonded to two methyl groups (–CH₃), one chlorine atom, and a vinyl group.
  • Key Differences :
    • Reactivity : The presence of methyl groups reduces electrophilicity compared to trichlorovinylsilane, making it less prone to hydrolysis.
    • Applications : Primarily used as a crosslinking agent in silicone rubber production due to its balanced reactivity .
    • Safety : Classified under EINECS 217-007-1, with hazards including skin corrosion and serious eye damage .

(Chloromethyl)trichlorosilane (CAS not explicitly provided)

  • Molecular Formula : CH₂ClSiCl₃ (C₁H₂Cl₄Si)
  • Molecular Weight : 183.89 g/mol
  • Structure : A silicon atom bonded to three chlorine atoms and a chloromethyl group (–CH₂Cl).
  • Key Differences :
    • Reactivity : The chloromethyl group introduces additional sites for nucleophilic substitution, enabling applications in functionalizing surfaces or polymers.
    • Applications : Used in coatings and adhesives where dual reactivity (Si–Cl and C–Cl bonds) is advantageous .

Trichlorononylsilane (CAS 5283-67-0)

  • Molecular Formula : C₉H₁₉Cl₃Si
  • Molecular Weight : 261.44 g/mol
  • Structure: A silicon atom bonded to three chlorine atoms and a nonyl group (–C₉H₁₉).
  • Key Differences: Hydrophobicity: The long alkyl chain enhances hydrophobicity, making it suitable for water-repellent coatings. Reactivity: Reduced reactivity compared to trithis compound due to steric hindrance from the nonyl group .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Primary Applications
Trithis compound C₂H₃Cl₃Si 161.44 75-94-5 3 Cl, 1 vinyl Silicone polymers, intermediates
Chlorodimethylvinylsilane C₄H₉ClSi 120.65 1719-58-0 2 CH₃, 1 Cl, 1 vinyl Crosslinking agents
(Chloromethyl)trichlorosilane C₁H₂Cl₄Si 183.89 - 3 Cl, 1 CH₂Cl Surface functionalization
Trichlorononylsilane C₉H₁₉Cl₃Si 261.44 5283-67-0 3 Cl, 1 nonyl Hydrophobic coatings

Reactivity and Stability

  • Trithis compound: Highly reactive due to three electron-withdrawing Cl atoms, undergoing rapid hydrolysis to form silanols. This property is exploited in creating hydrophilic silicone surfaces .
  • Chlorodimethylvinylsilane : Methyl groups donate electron density to silicon, slowing hydrolysis. This controlled reactivity is ideal for industrial processes requiring gradual crosslinking .
  • Trichlorononylsilane: The nonyl group provides steric protection, reducing moisture sensitivity and enabling stable storage .

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